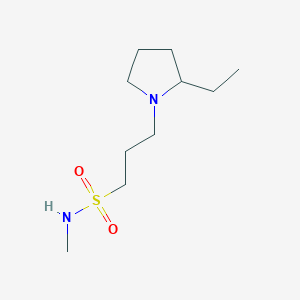
2-(azetidin-3-yl)propane-1,3-diol
Vue d'ensemble
Description
2-(azetidin-3-yl)propane-1,3-diol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a propane-1,3-diol moiety. The presence of both the azetidine ring and the diol group makes this compound interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the ring-opening polymerization of azetidine derivatives. This method can be carried out under both anionic and cationic conditions, depending on the desired polymer structure . The reaction typically requires a catalyst and specific reaction conditions to control the polymerization process.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(azetidin-3-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidine ring can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted azetidine derivatives .
Applications De Recherche Scientifique
2-(azetidin-3-yl)propane-1,3-diol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo nucleophilic addition reactions, leading to the formation of quaternary amine derivatives. These reactions can affect various biological processes, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
2-(azetidin-3-yl)ethanol: Similar structure but with an ethanol moiety instead of propane-1,3-diol.
3-(azetidin-3-yl)propane-1,2-diol: A structural isomer with different positioning of the diol group.
Uniqueness
2-(azetidin-3-yl)propane-1,3-diol is unique due to its combination of the azetidine ring and the propane-1,3-diol moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
IUPAC Name |
2-(azetidin-3-yl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVTXPUHLDVOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(tert-butoxy)carbonyl]azetidine-3,3-dicarboxylicacid](/img/structure/B6616934.png)
![benzo[b]thiophen-5-yl-morpholin-4-yl-methanone](/img/structure/B6616941.png)


![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)





![1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B6617002.png)


